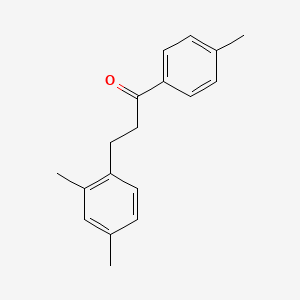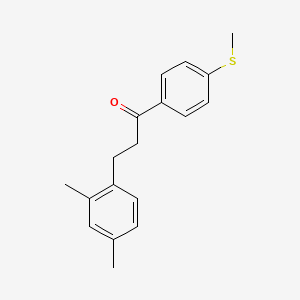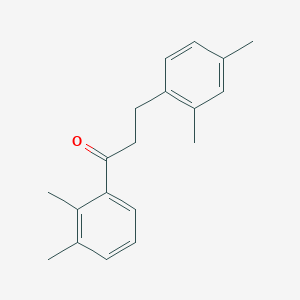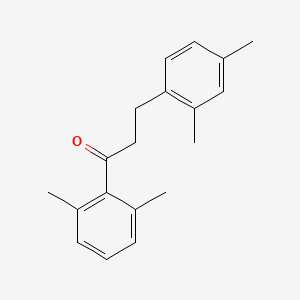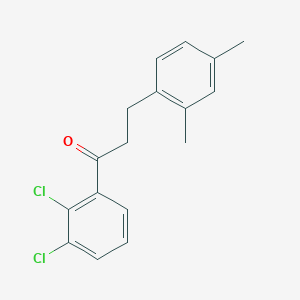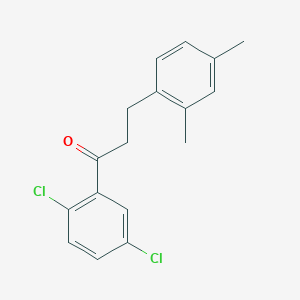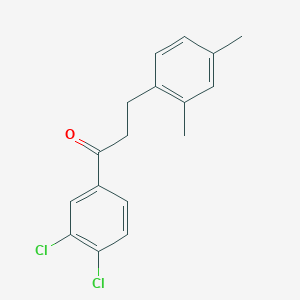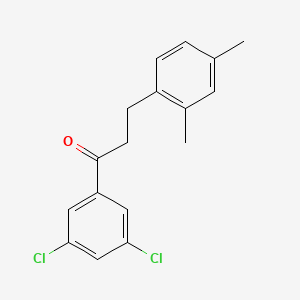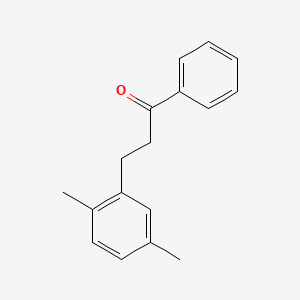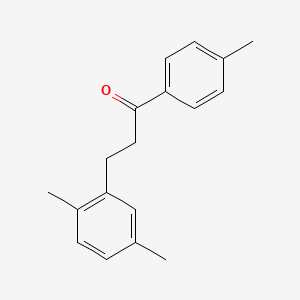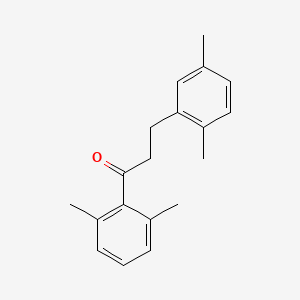
2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a derivative of benzophenone with a 1,3-dioxolane ring attached to one of the phenyl groups. The 1,3-dioxolane ring is a cyclic ether that is often used as a protecting group in organic synthesis. The presence of two methyl groups on the 1,3-dioxolane ring indicates that it is a 2,2-dimethyl-1,3-dioxolane.
Synthesis Analysis
While I couldn’t find the specific synthesis for this compound, a common method for forming 1,3-dioxolane rings involves the reaction of an aldehyde or ketone with a 1,2-diol (such as ethylene glycol) in the presence of an acid catalyst.Molecular Structure Analysis
The compound likely has a planar structure due to the benzophenone core. The 1,3-dioxolane ring is a five-membered ring, which generally adopts a twist or envelope conformation.Chemical Reactions Analysis
Again, without specific information, it’s hard to say exactly what reactions this compound would undergo. However, benzophenones are often used in photochemistry as they can form triplet excited states that can react with other molecules.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Benzophenones are generally crystalline solids at room temperature, and the presence of the 1,3-dioxolane ring could make the compound more polar and potentially increase its solubility in polar solvents.Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- The synthesis of 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone derivatives has been achieved through methods like the reaction of dimethyl-L-tartrate and benzophenone, demonstrating unique conformational properties with OH⋯Ph interactions different from related compounds (Irurre et al., 1992).
Fungicidal Activities
- Certain derivatives of 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone, synthesized by the alkylation of sodium salts of imidazole or 1,2,4-triazole, have been found to exhibit high fungicidal activities (Talismanov & Popkov, 2007).
Photopolymerization Initiator
- Benzophenone derivatives, including those related to 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone, have been used as effective initiators for free radical photopolymerization, offering alternatives to conventional photoinitiators (Wang Kemin et al., 2011).
Chemical Synthesis and Reactions
- The compound and its derivatives are utilized in various chemical synthesis processes, including the generation of monoprotected 1,4-diketones and in photochemically initiated reactions that involve cyclic (thio)acetal radicals (Mosca et al., 2001).
Application in Organic Synthesis
- 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone derivatives play a role in the diastereoselective synthesis of tricyclo[3.2.1.02,7]octanes, which are important chiral building blocks for synthesizing various terpenes (Braun et al., 1995).
Photoinitiator for Radical Polymerization
- Certain benzophenone-1,3-dioxane derivatives act as photoinitiators for radical polymerization, demonstrating the versatility of these compounds in polymer chemistry (Wang Kemin et al., 2010).
Safety And Hazards
Without specific information, it’s hard to say what the safety and hazards of this compound are. As with any chemical, it should be handled with appropriate safety precautions.
Direcciones Futuras
The use of this compound would depend on its intended application. It could potentially be used in organic synthesis, photochemistry, or medicinal chemistry, among other fields.
Propiedades
IUPAC Name |
(2,3-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-12-4-3-5-16(13(12)2)17(19)14-6-8-15(9-7-14)18-20-10-11-21-18/h3-9,18H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZDYYYYEIDHTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)C3OCCO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645114 |
Source


|
| Record name | (2,3-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone | |
CAS RN |
898760-16-2 |
Source


|
| Record name | Methanone, (2,3-dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

